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molecular formula C10H11NO3 B8400009 4-(alpha-Hydroxybenzyl)-oxazolidin-2-one

4-(alpha-Hydroxybenzyl)-oxazolidin-2-one

Cat. No. B8400009
M. Wt: 193.20 g/mol
InChI Key: NHYAJYRAUVMWNS-UHFFFAOYSA-N
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Patent
US04139538

Procedure details

3 g (15.8 mMole) of 4-benzoyl oxazolidin-2-one are dissolved in 100 ml of ethanol, followed by the addition in portions at room temperature of 900 mg (23.8 mMole) of sodium borohydride. The mixture is then stirred for 2.5 hours at room temperature. The reaction solution is then hydrolysed with a saturated ammonium chloride solution. The aqueous phase is repeatedly extracted with CHCl3, the organic phases are combined, dried over Na2SO4 and concentrated in a rotary evaporator. The oil is taken up in methanol. The crystals are filtered under suction.
Name
4-benzoyl oxazolidin-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]1[CH2:13][O:12][C:11](=[O:14])[NH:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].[Cl-].[NH4+]>C(O)C>[OH:8][CH:1]([CH:9]1[CH2:13][O:12][C:11](=[O:14])[NH:10]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-benzoyl oxazolidin-2-one
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1NC(OC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is repeatedly extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The crystals are filtered under suction

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
OC(C1=CC=CC=C1)C1NC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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